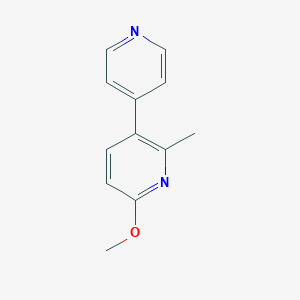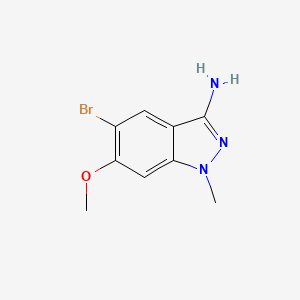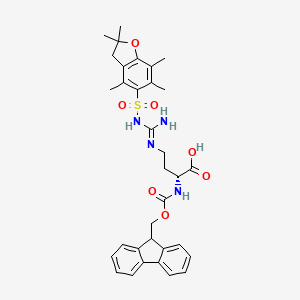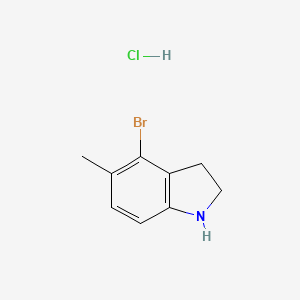
6-Methoxy-2-methyl-3,4'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2-methyl-3,4’-bipyridine is an organic compound with the molecular formula C12H12N2O. It is a derivative of bipyridine, which consists of two pyridine rings connected by a single bond. The presence of a methoxy group at the 6-position and a methyl group at the 2-position of the bipyridine structure gives this compound its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methyl-3,4’-bipyridine typically involves the coupling of two pyridine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of 6-Methoxy-2-methyl-3,4’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-2-methyl-3,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine rings can be reduced to form piperidine derivatives.
Substitution: The methyl and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 6-hydroxy-2-methyl-3,4’-bipyridine.
Reduction: Formation of 6-methoxy-2-methyl-3,4’-piperidine.
Substitution: Formation of various substituted bipyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Methoxy-2-methyl-3,4’-bipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 6-Methoxy-2-methyl-3,4’-bipyridine involves its interaction with specific molecular targets. As a ligand, it can coordinate with metal ions to form stable complexes. These metal complexes can exhibit unique catalytic properties and biological activities. The methoxy and methyl groups influence the electronic properties of the bipyridine core, affecting its reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-2,3’-bipyridine: Similar structure but different substitution pattern.
4,4’-Dimethoxy-2,2’-bipyridine: Contains two methoxy groups at the 4-positions.
6-Methoxy-2-methylpyridine: Contains only one pyridine ring with similar substitutions
Uniqueness
6-Methoxy-2-methyl-3,4’-bipyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the design of metal complexes with tailored properties for specific applications in catalysis, materials science, and medicinal chemistry .
Propriétés
Numéro CAS |
91618-17-6 |
|---|---|
Formule moléculaire |
C12H12N2O |
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
6-methoxy-2-methyl-3-pyridin-4-ylpyridine |
InChI |
InChI=1S/C12H12N2O/c1-9-11(3-4-12(14-9)15-2)10-5-7-13-8-6-10/h3-8H,1-2H3 |
Clé InChI |
MLVLXOUQUVZFEZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)OC)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(9H-fluoren-2-yl)propyl]-](/img/structure/B13140152.png)


![4-(4-Chlorobenzyl)-7-(3-ethynylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140172.png)


